Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride
Description
Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride is a piperidine derivative featuring a 4-bromophenyl group and a methyl ester at the 4-position of the piperidine ring, with a hydrochloride salt. This compound is structurally characterized by:
- Molecular formula: $ \text{C}{13}\text{H}{15}\text{BrClNO}_2 $
- Molecular weight: ~332.63 g/mol (calculated).
- Key substituents: A 4-bromophenyl group (electron-withdrawing) and a methyl carboxylate ester, both at the 4-position of the piperidine ring.
Piperidine derivatives are widely used as intermediates in pharmaceutical synthesis due to their conformational flexibility and ability to interact with biological targets .
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(6-8-15-9-7-13)10-2-4-11(14)5-3-10;/h2-5,15H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQMYDXGVYTBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride typically involves the esterification of 4-(4-bromophenyl)piperidine-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Oxidation Reactions: The piperidine ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: Products include oxidized piperidine derivatives.
Scientific Research Applications
Antitubercular Agents
Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride has been investigated as a precursor in the synthesis of antitubercular agents. A study highlighted its role in the development of compounds targeting Mycobacterium tuberculosis, where derivatives exhibited promising inhibitory activity with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM . The compound's ability to modulate interactions with specific biological targets makes it a candidate for further exploration in tuberculosis treatment.
Structure-Activity Relationship Studies
Research involving structure-activity relationship (SAR) studies has shown that modifications to the piperidine ring can enhance the compound's efficacy against bacterial strains. For instance, variations in substituents at the 4-position of the piperidine ring have been linked to improved antibacterial activity while maintaining favorable physicochemical properties . This approach is crucial for optimizing drug candidates for better therapeutic outcomes.
Cytochrome P450 Inhibition
The compound has demonstrated potential as an inhibitor of cytochrome P450 enzymes, which are vital for drug metabolism. By influencing these enzymes, this compound could affect the pharmacokinetics of co-administered drugs, thereby enhancing therapeutic efficacy or reducing adverse effects.
Analgesic and Anti-inflammatory Properties
Preliminary studies suggest that derivatives of this compound may possess analgesic and anti-inflammatory properties. These effects are attributed to its interaction with various biological pathways, indicating its potential use in developing treatments for pain management and inflammatory diseases.
Synthetic Routes
The synthesis of this compound typically involves several key steps, including the bromination of piperidine derivatives and subsequent carboxylation reactions . Efficient synthetic methods are crucial for producing this compound and its derivatives for research purposes.
Derivative Exploration
Ongoing research is focused on generating analogs of this compound to explore their biological activities further. Variations in chemical structure can lead to compounds with enhanced potency or selectivity against specific targets, which is vital for drug discovery efforts .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the piperidine ring can interact with biological receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The table below compares methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride with key analogues:
Key Differences and Implications
Ester vs. Acid Group :
- The methyl ester in the target compound enhances metabolic stability compared to the carboxylic acid in 1-(4-bromo-benzyl)piperidine-4-carboxylic acid hydrochloride, which may undergo hydrolysis in vivo .
Aryl Group Modifications :
- Replacing the 4-bromophenyl group with a 4-methylbenzoyl () introduces a ketone, altering electronic properties and reactivity. The bromine atom in the target compound increases molecular weight and may influence halogen bonding in drug-receptor interactions .
Functional Group Additions: Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate hydrochloride (CAS 61085-87-8) includes an amide group, enabling hydrogen bonding and altering solubility .
Biological Activity
Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16BrClN2O2
- Molecular Weight : 319.64 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white powder |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including those with a bromophenyl substitution. This compound has shown promising results against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
In a comparative study of several piperidine derivatives, the compound exhibited varying MIC values against different pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 - 512 |
| Escherichia coli | 32 - 256 |
| Candida albicans | 3.125 - 100 |
These results indicate that the compound possesses significant antibacterial and antifungal properties, particularly against Gram-positive bacteria and certain fungi .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve:
- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity : It could also compromise the integrity of microbial membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
The SAR studies conducted on piperidine derivatives reveal that modifications in the bromophenyl group significantly influence biological activity. For instance, increasing electron density on the phenyl ring enhances antimicrobial potency. Conversely, introducing bulky groups may reduce activity due to steric hindrance .
Study 1: Evaluation Against Mycobacterium tuberculosis
A high-throughput screening identified this compound as a potential inhibitor of Mycobacterium tuberculosis. The compound exhibited an MIC ranging from 6.3 to 23 µM, indicating its effectiveness against this critical pathogen. Further SAR studies focused on optimizing the compound's physicochemical properties while maintaining its antibacterial efficacy .
Study 2: Antifungal Activity Assessment
In a separate investigation, the antifungal activity of various piperidine derivatives was assessed. The results indicated that compounds with a bromophenyl moiety displayed enhanced activity against Candida albicans, supporting the notion that halogen substitutions play a crucial role in biological activity .
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride, and how can purity be ensured?
Answer:
The synthesis typically involves introducing the 4-bromophenyl group to a piperidine scaffold, followed by carboxylation and esterification. A plausible route includes:
- Step 1: Reacting 4-bromophenylmagnesium bromide with a piperidinone derivative to form the 4-bromophenyl-piperidine intermediate.
- Step 2: Carboxylation using methyl chloroformate under basic conditions (e.g., triethylamine) to install the methyl ester group.
- Step 3: Hydrochloride salt formation via HCl treatment.
Purity (>95%) is achieved through recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradients) . HPLC (C18 column, UV detection at 254 nm) and NMR (e.g., absence of residual solvents in H NMR) are critical for validation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., 4-bromophenyl protons at ~7.5 ppm, piperidine ring protons at 1.5–3.5 ppm) .
- Mass Spectrometry (HRMS): Verifies molecular weight (e.g., [M+H] peak at m/z 332.04 for CHBrNO·HCl) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated for structurally similar piperidine-carboxamides .
Basic: How should this compound be stored to maintain stability, and what safety precautions are necessary?
Answer:
- Storage: Store at -20°C in airtight, light-protected containers to prevent degradation (e.g., hydrolysis of the ester group) .
- Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation (risk of respiratory irritation; H335 hazard code) .
- Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Answer:
- Target Identification: Screen against opioid receptors (e.g., μ-opioid receptor binding assays, given structural similarities to meperidine ).
- Modifications: Synthesize analogs (e.g., replacing bromine with chlorine or altering the ester group) to assess impact on receptor affinity.
- Assays: Use in vitro models (e.g., cAMP inhibition in CHO cells expressing CCR5) and in silico docking (AutoDock Vina) to predict binding modes .
Advanced: What strategies optimize synthetic yield while minimizing byproducts?
Answer:
- Catalysis: Use palladium catalysts (e.g., Suzuki coupling for bromophenyl introduction) to enhance regioselectivity .
- DOE Approach: Vary reaction parameters (temperature, solvent polarity) systematically. For example, higher yields (~80%) are reported in DMF at 80°C compared to THF .
- Byproduct Mitigation: Monitor intermediates via TLC and quench unreacted reagents (e.g., aqueous NaHCO washes after esterification) .
Advanced: How can analytical challenges like spectral overlap or polymorphism be addressed?
Answer:
- Spectral Overlap: Use 2D NMR (COSY, HSQC) to resolve overlapping piperidine and aromatic signals .
- Polymorphism: Characterize crystalline forms via DSC and PXRD. For amorphous batches, employ slurry conversion with acetonitrile to stabilize the desired polymorph .
Advanced: How should contradictory data in biological assays (e.g., conflicting IC50_{50}50 values) be resolved?
Answer:
- Replicate Studies: Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays).
- Control Compounds: Include reference standards (e.g., meperidine for opioid receptor comparisons) to calibrate results .
- Mechanistic Probes: Use knockout models (CRISPR-edited receptors) to confirm target specificity .
Advanced: What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
Answer:
- Pharmacokinetics: Administer orally (10 mg/kg) to Sprague-Dawley rats; measure plasma levels via LC-MS/MS at 0, 1, 4, 8, and 24 hours .
- Toxicity: Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. Monitor for opioid-like side effects (e.g., respiratory depression) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
